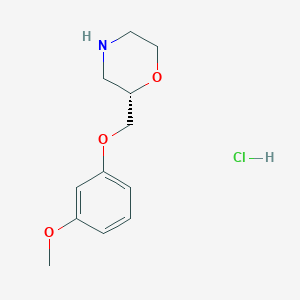

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride

Description

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral morpholine derivative characterized by a 3-methoxyphenoxy substituent attached to the morpholine ring via a methyl group. Its stereochemistry (S-configuration) and functional groups influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Structure

3D Structure of Parent

Properties

CAS No. |

55253-30-0 |

|---|---|

Molecular Formula |

C12H18ClNO3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

(2S)-2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride |

InChI |

InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H/t12-;/m0./s1 |

InChI Key |

HWKHVVUIQQTCTB-YDALLXLXSA-N |

Isomeric SMILES |

COC1=CC(=CC=C1)OC[C@@H]2CNCCO2.Cl |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2CNCCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Synthesis

The synthesis begins with preparing 2-((3-methoxyphenoxy)methyl)oxirane, an epoxide intermediate. This is achieved via nucleophilic substitution between 3-methoxyphenol and epichlorohydrin under basic conditions.

Key conditions:

Morpholine Ring Formation

The epoxide undergoes ring-opening with 2-aminoethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the morpholine backbone. Stereoselectivity is achieved using chiral catalysts or resolved precursors.

Optimization Notes:

-

Microwave irradiation (120°C, 30 min) improves reaction efficiency.

-

Enantiomeric excess (ee) >98% is obtained using (S)-2-methylmorpholine as a chiral auxiliary.

Cyclization of Diethanolamine Derivatives

Intermediate Synthesis

N-(3-Methoxyphenoxymethyl)diethanolamine is synthesized via alkylation of diethanolamine with 3-methoxyphenoxymethyl chloride3.

Conditions:

Acid-Catalyzed Cyclization

The diethanolamine derivative is cyclized using concentrated sulfuric acid or HCl at elevated temperatures3.

Key Parameters:

Stereoselective Suzuki-Miyaura Coupling

Boronated Precursor Preparation

A boronate ester intermediate is synthesized from 3-methoxyiodobenzene and bis(pinacolato)diboron.

Conditions:

Coupling with Morpholine Derivatives

The boronate reacts with 2-chloromorpholine under microwave-assisted Suzuki conditions.

Optimization:

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride in isopropanol to form the hydrochloride salt.

Purification:

Comparative Analysis of Methods

| Method | Yield | ee (%) | Key Advantage |

|---|---|---|---|

| Epoxide Ring-Opening | 70–85% | >98 | Scalable, high stereoselectivity |

| Diethanolamine Cyclization | 65–75% | 90–95 | Low-cost reagents |

| Suzuki-Miyaura Coupling | 60–70% | >95 | Modular for structural variants |

Industrial-Scale Considerations

Chemical Reactions Analysis

Morpholine Ring Formation

Morpholine rings are often synthesized via epoxide ring-opening reactions . For example:

-

Epichlorohydrin reacts with phenolic compounds (e.g., 3-methoxyphenol) in the presence of a phase transfer catalyst (e.g., ammonium salts like tetrabutylammonium salts) and a base (e.g., NaOH or K₂CO₃) .

-

The reaction proceeds through nucleophilic attack by the phenol on the epoxide, followed by de-chlorination to form the morpholine ring .

Nucleophilic Substitution

A critical reaction involves the morpholine ring attacking an electrophilic center (e.g., in a tosylated or halogenated phenolic derivative):

-

Mechanism : The nitrogen in morpholine undergoes nucleophilic attack on the electrophilic carbon, displacing a leaving group (e.g., tosylate).

-

Example : Reaction with 3-methoxyphenyl derivatives under basic conditions (e.g., K₂CO₃) forms the methoxyphenoxy-methyl bridge.

Ring-Opening and Ring-Closing Reactions

Morpholine derivatives can undergo ring-opening under specific conditions:

-

Epoxide intermediates (e.g., from epichlorohydrin) undergo ring-opening via phenolic nucleophiles to form morpholine precursors .

-

Base-catalyzed ring-opening of morpholine hemiaminals (formed from α-formyl carboxylates) can lead to conformationally rigid analogs .

Hydrochloride Salt Formation

The compound is often isolated as a hydrochloride salt to enhance solubility and stability:

-

Protonation of the morpholine nitrogen occurs in the presence of HCl, forming the salt .

-

This step is critical for pharmaceutical applications due to improved bioavailability .

Reaction Conditions and Optimization

Mechanism of Action

While the exact mechanism is not fully elucidated, the compound’s structure suggests interactions with neurotransmitter systems :

Scientific Research Applications

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride with structurally related morpholine derivatives:

Pharmacological and Physicochemical Insights

- Substituent Effects on Bioactivity: Phenoxy vs. Alkoxy Groups: The 3-methoxyphenoxy group in the target compound balances lipophilicity and electronic effects. Compared to Viloxazine's 2-ethoxyphenoxy group, the methoxy substituent may slow metabolic degradation (O-demethylation vs. Fluorinated Analogs: Lubazodone’s 7-fluoro-indanyl substituent enhances blood-brain barrier penetration, suggesting that fluorination in the target compound could improve CNS efficacy if applied . Trifluoromethyl Derivatives: The CF₃ group in (2S)-2-(Trifluoromethyl)morpholine HCl increases lipophilicity but may introduce metabolic stability challenges, a trade-off absent in the target compound .

- Antimicrobial Activity: Morpholine derivatives with thiopyrimidinone groups (e.g., compounds in ) demonstrate substituent-dependent antimicrobial activity. While the target compound lacks direct data, its 3-methoxyphenoxy group may confer moderate antibacterial/antifungal properties akin to compounds 3a and 6f in .

Physicochemical Properties

- Lipophilicity (LogP) :

- Solubility: 2-(Methoxymethyl)morpholine HCl’s smaller substituent improves aqueous solubility compared to phenoxy-containing analogs .

Q & A

Q. What are the key synthetic strategies for (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

- Step 1 : Formation of the morpholine ring via cyclization of amino alcohols or halides. For example, reacting 3-methoxyphenoxypropanol derivatives with chloroacetyl chloride under basic conditions (e.g., NaOH) to form intermediate chloroacetylmorpholine derivatives .

- Step 2 : Introduction of the 3-methoxyphenoxy group through nucleophilic substitution or coupling reactions. Evidence from analogous morpholine syntheses suggests using alkylation agents (e.g., 3-methoxyphenoxymethyl chloride) in polar aprotic solvents like DMF .

- Step 3 : Chiral resolution to isolate the (S)-enantiomer, often via chiral HPLC or enzymatic methods. For example, using immobilized lipases to selectively hydrolyze enantiomers .

Optimization : Monitor reaction progress with LCMS (e.g., m/z [M+H]+ analysis) and adjust stoichiometry, temperature (50–80°C), and catalysts (e.g., K2CO3) to minimize by-products .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

- LCMS : Confirm molecular weight (e.g., m/z 754 [M+H]+ in Example 150) and detect fragmentation patterns .

- NMR : Key signals include δ 3.7–3.9 ppm (morpholine-OCH2), δ 6.6–7.2 ppm (aromatic protons from 3-methoxyphenoxy), and δ 3.8 ppm (OCH3) .

- Chiral Analysis : Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol mobile phases to verify enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis, and what are the implications of residual (R)-isomers?

Q. How to design structure-activity relationship (SAR) studies for this compound in CNS drug discovery?

Q. How to address discrepancies in pharmacological activity data across different studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.